DL-alpha-Tocopherol acetate

Overview

Description

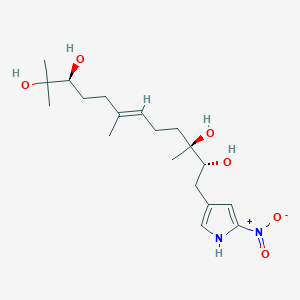

DL-alpha-Tocopherol acetate, also known as vitamin E acetate, is a synthetic form of vitamin E. It is an ester of acetic acid and alpha-tocopherol. This compound is widely used in dietary supplements and skincare products due to its antioxidant properties .

Mechanism of Action

Target of Action

DL-alpha-Tocopherol acetate primarily targets cell membranes and lipoproteins. Its role is to protect these structures from oxidative damage by neutralizing free radicals. This antioxidant action is crucial in preventing lipid peroxidation, which can lead to cell damage and contribute to various diseases .

Mode of Action

this compound interacts with free radicals by donating a hydrogen atom, thereby neutralizing the radicals and preventing them from causing oxidative damage. This interaction stabilizes the free radicals and converts DL-alpha-Tocopherol into a less reactive form, which can be recycled back to its active state by other antioxidants like vitamin C .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid peroxidation pathway. By inhibiting the oxidation of polyunsaturated fatty acids in cell membranes, it prevents the formation of lipid peroxides and subsequent cellular damage. This action also influences other pathways related to inflammation and cell signaling, as oxidative stress is a key modulator of these processes .

Pharmacokinetics

this compound is absorbed in the small intestine and transported via chylomicrons to the liver, where it is incorporated into lipoproteins and distributed to various tissues. Its bioavailability is influenced by factors such as dietary fat intake and the presence of other fat-soluble vitamins. The compound is metabolized in the liver and excreted primarily in the urine .

Action Environment

Environmental factors such as temperature, light, and oxygen levels can influence the stability and efficacy of this compound. For instance, exposure to high temperatures and light can degrade the compound, reducing its antioxidant capacity. Additionally, the presence of other antioxidants can enhance its efficacy by facilitating the recycling of DL-alpha-Tocopherol to its active form.

This compound’s role as a potent antioxidant makes it a valuable compound in protecting cells from oxidative damage and maintaining overall cellular health.

: DrugBank : DrugBank : Sigma-Aldrich : DrugBank : DrugBank : The Derm Review

Biochemical Analysis

Biochemical Properties

DL-alpha-Tocopherol acetate plays a crucial role in biochemical reactions primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to protect cells from oxidative damage. One of the key interactions is with lipid peroxides, where this compound donates a hydrogen atom to neutralize free radicals, thereby preventing lipid peroxidation. Additionally, it interacts with enzymes such as protein kinase C, modulating its activity and influencing cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by affecting the expression of genes involved in cell cycle regulation . It also enhances the antioxidant defense system of cells, thereby reducing oxidative stress and promoting cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules and modulating their activity. For example, this compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. It also influences gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of antioxidant and anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antioxidant activity can decrease upon prolonged exposure to light and air. Studies have shown that this compound can maintain its protective effects on cellular function for extended periods, but its efficacy may diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant benefits, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At high doses, this compound can have toxic or adverse effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver to alpha-tocopherol, which is the active form of Vitamin E. This conversion involves enzymes such as esterases and lipases. Alpha-tocopherol then participates in various metabolic processes, including the neutralization of free radicals and the regulation of lipid metabolism . This compound also influences metabolic flux and metabolite levels, contributing to its overall antioxidant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-alpha-Tocopherol acetate is synthesized by esterifying alpha-tocopherol with acetic acid. The process involves the reaction of alpha-tocopherol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including alpha-tocopherol and acetic anhydride, are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: DL-alpha-Tocopherol acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of alpha-tocopherol and acetic acid.

Oxidation: this compound can be oxidized to form tocopheryl quinone, especially under the influence of strong oxidizing agents.

Reduction: The compound can be reduced back to alpha-tocopherol using reducing agents like sodium borohydride

Major Products Formed:

Hydrolysis: Alpha-tocopherol and acetic acid.

Oxidation: Tocopheryl quinone.

Reduction: Alpha-tocopherol

Scientific Research Applications

DL-alpha-Tocopherol acetate has a wide range of applications in scientific research:

Chemistry: It is used as a standard in analytical methods for the quantification of vitamin E in various samples.

Biology: The compound is studied for its role in cellular protection against oxidative stress.

Medicine: this compound is investigated for its potential in treating conditions related to vitamin E deficiency, such as neurological disorders and cardiovascular diseases.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties, which help in protecting the skin from damage caused by free radicals .

Comparison with Similar Compounds

D-alpha-Tocopherol: The natural form of vitamin E with higher bioavailability.

Alpha-Tocopherol: The most biologically active form of vitamin E.

Tocopheryl Acetate: Another ester form of vitamin E, similar to DL-alpha-Tocopherol acetate .

Uniqueness: this compound is unique due to its synthetic origin, which allows for consistent quality and stability. Unlike its natural counterparts, it has a longer shelf life and is less prone to oxidation, making it a preferred choice in industrial applications .

Properties

CAS No. |

7695-91-2 |

|---|---|

Molecular Formula |

C31H52O3 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |

InChI Key |

ZAKOWWREFLAJOT-ADUHFSDSSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

boiling_point |

363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |

density |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |

melting_point |

26.5 - 27.5 °C |

Key on ui other cas no. |

58-95-7 7695-91-2 52225-20-4 |

physical_description |

Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |

solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |

Synonyms |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-Alpha-Tocopherol acetate exert its antioxidant effects in biological systems?

A1: this compound is a precursor to alpha-tocopherol, the active form of Vitamin E. Once de-esterified in the body, alpha-tocopherol acts as a chain-breaking antioxidant, primarily protecting cell membranes from lipid peroxidation. [] It neutralizes lipid peroxyl radicals, halting the chain reaction of lipid oxidation and preventing damage to cell structures. [, , ]

Q2: Do different forms of Vitamin E, such as D-alpha-tocopherol and this compound, have different bioavailabilities?

A2: Yes, research suggests that the form of alpha-tocopherol influences its bioavailability. Studies in sheep and cattle have shown that D-alpha-tocopherol generally exhibits higher bioavailability than this compound when administered orally. [, ] Additionally, research in calves suggests that the liquid form (D-alpha-tocopherol) might be more bioavailable than the powder form (this compound). []

Q3: Can dietary supplementation with this compound influence oxidative stress markers in animals?

A3: Yes, studies in pigs, broiler chickens, and ewes demonstrate that dietary this compound can significantly increase alpha-tocopherol concentrations in various tissues like plasma, liver, and muscle. [, , , ] This increase in tissue alpha-tocopherol is often associated with improved antioxidant status, evidenced by changes in markers like lipid peroxides, glutathione peroxidase, and superoxide dismutase activity. [, , , ]

Q4: Does maternal hyperthermia induce oxidative stress in embryos, and can this compound mitigate this effect?

A4: Research in mice indicates that maternal hyperthermia can indeed induce oxidative stress in embryos, leading to pre-implantation embryo death. [] Administration of this compound to hyperthermic mothers was found to mitigate embryo death, possibly by reducing physiological oxidative stress and increasing intracellular glutathione (GSH) levels in zygotes. []

Q5: Does this compound offer protection against sulfur dioxide-induced oxidative damage in red blood cells?

A5: Studies using rat models have shown that this compound, particularly when administered in combination with vitamin C, can effectively reduce oxidative damage in red blood cells caused by sulfur dioxide inhalation. [] This protective effect is observed through the reduction of malondialdehyde (MDA) levels and osmotic fragility, suggesting a role of this compound in mitigating oxidative stress induced by SO2. []

Q6: Can this compound supplementation affect collagen production in certain cell types?

A6: In vitro studies using rabbit corneal keratocytes have shown that this compound, when incubated in the absence of serum, can inhibit collagen production. [] Interestingly, the same study also observed an increase in fibronectin synthesis under similar conditions, highlighting the complex and potentially opposing roles of this compound in wound healing and scar formation. []

Q7: How does the efficacy of natural (RRR-alpha-tocopherol acetate) compare to synthetic (all-rac alpha-tocopherol acetate) vitamin E in beef cows?

A7: Studies in beef cows show that both natural (RRR-alpha-tocopherol acetate) and synthetic (all-rac alpha-tocopherol acetate) forms of vitamin E effectively increased serum alpha-tocopherol concentrations. [, ] While some studies report minor differences in absorption and effects on specific parameters, both forms are generally considered effective in improving vitamin E status in cattle. [, ]

Q8: Are there differences in the effectiveness of natural (d-alpha-tocopherol acetate) and synthetic (this compound) vitamin E supplementation in horses?

A8: Research in horses, specifically those with restricted access to pasture and potentially prone to vitamin E deficiency, suggests that both natural and synthetic forms of vitamin E can effectively increase and maintain serum alpha-tocopherol concentrations within normal ranges. [] While some studies report variations in absorption patterns, both forms are generally considered viable options for supplementing horses with Vitamin E. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)

![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)